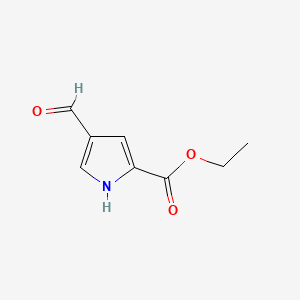

ethyl 4-formyl-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272668. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-3-6(5-10)4-9-7/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSAWXIWWNJTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313577 | |

| Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-57-0 | |

| Record name | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007126570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7126-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-Ethyl-4-formyl-1H-pyrrole-2-carboxylate-CAS-No-7126-57-0-Properties-Synthesis-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Heterocyclic Building Block

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Pyrroles, as five-membered aromatic heterocycles, are foundational scaffolds in a vast array of natural products and pharmaceuticals.[1] The specific arrangement of an ethyl ester at the 2-position and a reactive formyl (aldehyde) group at the 4-position makes this compound a versatile and valuable precursor in medicinal chemistry and materials science.[2] Its structure allows for sequential, regioselective modifications, providing a strategic entry point for constructing elaborate molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[1]

This guide provides a comprehensive overview of this compound, focusing on its definitive identification, physicochemical properties, synthesis methodologies, and key applications relevant to drug discovery and development.

Compound Identification and Key Properties

Accurate identification is paramount in chemical synthesis and procurement. The Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for a chemical substance.

The definitive CAS number for this compound is 7126-57-0 .[3][4][5][6][7]

Physicochemical and Structural Data

A summary of the key properties of this compound is presented below for quick reference. These parameters are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 7126-57-0 | [3][4][7] |

| Molecular Formula | C₈H₉NO₃ | [3][4] |

| Molecular Weight | 167.16 g/mol | [3][4] |

| IUPAC Name | This compound | [7] |

| Synonyms | 4-Formyl-1H-pyrrole-2-carboxylic acid ethyl ester, Ethyl 4-formylpyrrole-2-carboxylate | [3][4][6] |

| Appearance | Solid | [4] |

| Melting Point | 101-105 °C | [4] |

| Solubility | Miscible with ethyl acetate | [6] |

| SMILES | CCOC(=O)c1cc(C=O)c[nH]1 | [4] |

| InChI Key | WVSAWXIWWNJTAV-UHFFFAOYSA-N | [4] |

Synthesis Methodology: The Vilsmeier-Haack Reaction

The most common and efficient method for introducing a formyl group onto an electron-rich pyrrole ring is the Vilsmeier-Haack reaction.[2][8][9] This reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium ion, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][10]

For the synthesis of this compound, the starting material is ethyl 1H-pyrrole-2-carboxylate (CAS No. 2199-43-1).[11] The electron-withdrawing nature of the ester group at the C2 position deactivates the adjacent C3 and C5 positions towards electrophilic attack. Consequently, the Vilsmeier-Haack reaction proceeds with high regioselectivity at the electron-rich and sterically accessible C4 position.[10]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation process for this specific synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Ethyl 4-formylpyrrole-2-carboxylate 97 7126-57-0 [sigmaaldrich.com]

- 5. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 6. echemi.com [echemi.com]

- 7. Ethyl 4-formylpyrrole-2-carboxylate, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-formyl-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of ethyl 4-formyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, validated synthetic protocols, spectroscopic characterization, and the strategic application of this versatile intermediate. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: A Versatile Pyrrole Scaffold

This compound (CAS No: 7126-57-0) is a polysubstituted pyrrole derivative featuring both an electron-withdrawing ester and a formyl group. This unique substitution pattern makes it a valuable and reactive intermediate in the synthesis of more complex heterocyclic systems. Pyrrole-based structures are ubiquitous in nature and medicine, forming the core of vital molecules like heme, chlorophyll, and numerous pharmaceuticals.[1] Consequently, functionalized pyrroles such as this one are in high demand as starting materials for constructing novel therapeutic agents and materials.[1][2] This guide will explore the essential physicochemical properties, detail its primary synthetic route via the Vilsmeier-Haack reaction, provide a thorough spectroscopic profile, and discuss its reactivity and applications.

Core Physicochemical and Safety Profile

Accurate characterization begins with understanding the fundamental properties of a compound. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 7126-57-0 | [3] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| Appearance | Light yellow to light brown solid | [3] |

| Melting Point | 101-107 °C | [4] |

| Solubility | Miscible with ethyl acetate | [4] |

| Purity (Typical) | ≥97% (HPLC) | [3] |

| Storage | 4°C, stored under nitrogen | [3][5] |

| InChI Key | WVSAWXIWWNJTAV-UHFFFAOYSA-N | [6] |

Safety and Handling: this compound is classified as a skin sensitizer (H317).[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[4] It is recommended to work in a well-ventilated fume hood.

Synthesis: The Vilsmeier-Haack Formylation Pathway

The most direct and widely employed method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction is exceptionally well-suited for the formylation of electron-rich aromatic and heteroaromatic compounds, such as the parent molecule, ethyl 1H-pyrrole-2-carboxylate.[7][8] The reaction proceeds under relatively mild conditions and utilizes common, inexpensive reagents.

Mechanistic Rationale

The Vilsmeier-Haack reaction involves two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the pyrrole ring.

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10] This species is the active formylating agent.

-

Electrophilic Attack and Regioselectivity: The pyrrole ring, being electron-rich, acts as a nucleophile and attacks the Vilsmeier reagent.[8][11] The ethyl ester at the C2 position is an electron-withdrawing group that deactivates the adjacent C3 position towards electrophilic attack. Consequently, the attack preferentially occurs at the C4 or C5 position. Steric hindrance from the C2-ester group favors substitution at the C4 position, leading to the desired product.

-

Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, during which it is readily hydrolyzed to yield the final aldehyde product.[9]

Alternative formylation methods, such as the Reimer-Tiemann reaction (chloroform and a strong base), are generally less suitable for this specific transformation. On pyrrole substrates, the Reimer-Tiemann reaction can yield a mixture of products, including 2-formyl pyrrole, but is also known to cause ring expansion to form 3-chloropyridine, complicating purification and reducing the yield of the desired isomer.[12][13]

Visualizing the Synthetic Workflow

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Vilsmeier-Haack formylation of pyrrole derivatives.[14]

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, ~6 eq.) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.1 eq.) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting material, ethyl 1H-pyrrole-2-carboxylate (1.0 eq.), in a minimal amount of DMF. Add this solution dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 90 °C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~100 mL per 3g of starting material).

-

Neutralization and Extraction: Adjust the pH of the aqueous solution to ~9 by the slow addition of 2 M aqueous sodium hydroxide (NaOH). Extract the product into an organic solvent such as diethyl ether (Et₂O) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure this compound.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized compound is paramount. The following data provides the expected spectroscopic signatures for this compound.

| Technique | Expected Signatures |

| ¹H NMR | δ (ppm): ~9.5-10.0 (s, 1H, CHO), ~9.0-9.5 (br s, 1H, NH), ~7.0-7.5 (m, 2H, pyrrole-H), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃). A certificate of analysis for a commercial sample shows a spectrum consistent with the structure.[3] |

| IR (cm⁻¹) | ν: ~3300 (N-H stretch), ~1710 (C=O stretch, ester), ~1670 (C=O stretch, aldehyde), ~2850, 2750 (C-H stretch, aldehyde). |

| Mass Spec (MS) | m/z: 167.16 (M⁺), corresponding to the molecular weight. Predicted adducts include [M+H]⁺ at 168.06552 and [M+Na]⁺ at 190.04746.[15] |

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the distinct reactivity of its three functional components: the aldehyde, the ester, and the pyrrole ring.

-

The Aldehyde Group: Serves as a versatile chemical handle for C-C bond formation (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel condensation) and transformations into other functional groups (e.g., reduction to an alcohol, oxidation to a carboxylic acid, or conversion to imines and oximes).

-

The Ester Group: Can be hydrolyzed under basic conditions to the corresponding carboxylic acid or converted to amides by reacting with amines. This allows for further derivatization and conjugation.

-

The Pyrrole NH: The acidic proton can be removed by a strong base, allowing for N-alkylation or N-acylation, providing another site for modification.

This trifecta of reactivity makes this compound an ideal precursor for building diverse molecular libraries in drug discovery programs. Pyrrole-2-carboxaldehydes are precursors to compounds with a wide range of physiological activities and are found in many natural products.[16][17]

Key Transformation Pathways

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethyl 4-formylpyrrole-2-carboxylate, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 12. chemistnotes.com [chemistnotes.com]

- 13. youtube.com [youtube.com]

- 14. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 16. mdpi.com [mdpi.com]

- 17. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-Formyl-1H-Pyrrole-2-Carboxylate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of ethyl 4-formyl-1H-pyrrole-2-carboxylate, a pivotal heterocyclic building block for professionals in chemical synthesis, drug discovery, and proteomics. We will delve into its fundamental properties, validated synthesis protocols, and its versatile applications, grounding all claims in established scientific literature.

Introduction: The Significance of a Versatile Pyrrole Scaffold

Pyrrole-based heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures for interacting with biological targets. Within this class, this compound emerges as a particularly valuable synthetic intermediate. Its bifunctional nature, featuring both an electrophilic aldehyde (formyl group) and a modifiable ester group, provides two distinct reactive handles for constructing more complex molecular architectures. This strategic combination makes it a sought-after precursor in the synthesis of targeted therapeutics, including kinase inhibitors, and as a specialized reagent in proteomics research.[1][2]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is critical for its effective use in research and development. This compound is typically a solid at room temperature with a melting point in the range of 101-105 °C.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 167.16 g/mol | [3] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| CAS Number | 7126-57-0 | [3][4] |

| Appearance | Solid | |

| Melting Point | 101-105 °C | |

| Purity (Typical) | >95% (HPLC) | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Ethyl 4-formylpyrrole-2-carboxylate, 4-Formyl-1H-pyrrole-2-carboxylic acid ethyl ester | [3] |

Spectroscopic Characterization

While a definitive, publicly available spectrum for this specific isomer is not readily found, its ¹H NMR spectrum can be predicted based on its structure and data from similar pyrrole compounds.[5][6] Key expected signals would include:

-

NH Proton: A broad singlet, typically downfield (>9 ppm), corresponding to the pyrrole N-H.

-

Aldehyde Proton: A sharp singlet, highly deshielded (>9 ppm), for the -CHO proton.

-

Pyrrole Ring Protons: Two distinct signals in the aromatic region (6-8 ppm), appearing as doublets or singlets depending on coupling.

-

Ethyl Ester Protons: A quartet (for -CH₂) and a triplet (for -CH₃) in the upfield region (1-4.5 ppm).

Synthesis and Purification: The Vilsmeier-Haack Approach

Causality in Synthesis Design: The regioselective introduction of a formyl group onto an electron-rich aromatic system like pyrrole is reliably achieved via the Vilsmeier-Haack reaction .[7][8] This classic method is favored for its mild conditions and high efficiency. The reaction proceeds through the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[9] This electrophilic species is then attacked by the electron-rich pyrrole ring. The starting material, ethyl 1H-pyrrole-2-carboxylate, directs the formylation primarily to the C4 or C5 position due to the electronic nature of the ester group. Careful control of reaction conditions is necessary to favor the desired C4 isomer.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for pyrrole formylation.[5][10]

-

Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 eq.) and cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF while stirring. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting material, ethyl 1H-pyrrole-2-carboxylate (1 eq.), in a minimal amount of anhydrous DMF or dichloromethane.[2][11] Add this solution dropwise to the Vilsmeier reagent mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product.

-

Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

The dual functionality of this compound makes it a versatile tool for synthetic chemists.

A Hub for Molecular Diversification

The aldehyde and ester groups serve as orthogonal reactive sites for building molecular complexity.

-

The Formyl Group: Acts as a key electrophilic site for reactions such as Wittig olefination, reductive amination to form substituted amines, and condensation reactions to build larger heterocyclic systems.

-

The Ethyl Ester Group: Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, activated esters, or other derivatives.

Caption: Key reaction pathways from the core molecule.

Role in Proteomics and Pharmaceutical Synthesis

This compound is explicitly cited as a building block for proteomics research.[1][4][12] While specific public-domain applications are proprietary, its structure suggests potential use in creating chemical probes or reagents for protein labeling and activity-based protein profiling, where the formyl group can react with specific amino acid residues.

Furthermore, pyrrole aldehydes are critical intermediates in the synthesis of multi-kinase inhibitors used in oncology. The overall pyrrole scaffold is a cornerstone of many marketed drugs, highlighting the importance of functionalized precursors like this one in the pharmaceutical industry.

Safety, Handling, and Storage

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H317 - May cause an allergic skin reaction.

Recommendations:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11 (Combustible Solids).

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and chemical biology. Its well-defined physicochemical properties, coupled with a reliable and scalable synthesis via the Vilsmeier-Haack reaction, ensure its place as a staple in the synthetic chemist's toolbox. The strategic placement of its formyl and ester functionalities provides a gateway to a vast chemical space, enabling the development of novel therapeutics and advanced research tools. As the demand for complex and precisely engineered molecules grows, the utility and importance of this foundational pyrrole building block will undoubtedly continue to expand.

References

-

MCE (MedChemExpress). (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

Rovira, C., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1975. Available at: [Link]

-

Chate, A. V., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 1H-Pyrrole-2-carboxylate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. labsolu.ca [labsolu.ca]

- 4. H64776.03 [thermofisher.com]

- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum [chemicalbook.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ethyl 1H-Pyrrole-2-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 12. This compound 7126-57-0 | MCE [medchemexpress.cn]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

This guide provides a comprehensive framework for the structural elucidation of ethyl 4-formyl-1H-pyrrole-2-carboxylate, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical analytical techniques and data interpretation necessary for the unambiguous characterization of this molecule. The methodologies described herein are rooted in established scientific principles to ensure accuracy and reproducibility.

The pyrrole scaffold is a fundamental component in a vast array of natural products and pharmaceuticals.[1] Accurate structural determination is paramount for understanding physicochemical properties and biological activity. This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a cohesive and validated structural assignment.

Synthesis Context: The Vilsmeier-Haack Reaction

A common and efficient method for introducing a formyl group onto an electron-rich aromatic ring like pyrrole is the Vilsmeier-Haack reaction.[2][3][4] This reaction typically employs a phosphine oxide and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, an electrophilic iminium salt.[4] In the context of substituted pyrroles, the regioselectivity of formylation is influenced by both electronic and steric factors.[5] For a 2-substituted pyrrole like ethyl 1H-pyrrole-2-carboxylate, the formylation is generally directed to the electron-rich C4 or C5 positions. Understanding the synthetic route provides crucial initial hypotheses for the isomeric identity of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data:

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~9.0 - 11.0 | Broad Singlet | - | 1H |

| Aldehyde H | ~9.5 - 10.0 | Singlet | - | 1H |

| Pyrrole H3 | ~7.0 - 7.5 | Doublet | ~1.5 - 2.0 | 1H |

| Pyrrole H5 | ~7.0 - 7.5 | Doublet | ~1.5 - 2.0 | 1H |

| -OCH₂CH₃ | ~4.3 | Quartet | ~7.1 | 2H |

| -OCH₂CH₃ | ~1.3 | Triplet | ~7.1 | 3H |

-

Causality of Chemical Shifts:

-

The N-H proton is typically broad and significantly downfield due to hydrogen bonding and nitrogen's electronegativity.

-

The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group, resulting in a characteristic downfield singlet.

-

The pyrrole ring protons (H3 and H5) appear in the aromatic region. Their exact chemical shifts are influenced by the electron-withdrawing nature of the adjacent carboxylate and formyl groups. The coupling between H3 and H5 is a small, long-range coupling typical for protons in a 1,3-relationship on a pyrrole ring.[6]

-

The ethyl ester protons show a classic quartet and triplet pattern, indicative of an ethyl group attached to an electronegative atom (oxygen).

-

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data:

| Assignment | Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~185 - 195 |

| Ester C=O | ~160 - 165 |

| Pyrrole C4 | ~130 - 140 |

| Pyrrole C5 | ~125 - 135 |

| Pyrrole C2 | ~120 - 130 |

| Pyrrole C3 | ~115 - 125 |

| -OCH₂CH₃ | ~60 - 65 |

| -OCH₂CH₃ | ~14 - 15 |

-

Causality of Chemical Shifts:

-

The carbonyl carbons of the aldehyde and ester groups are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen.

-

The pyrrole ring carbons resonate in the aromatic region. The specific chemical shifts are influenced by the substituents. The carbon bearing the formyl group (C4) and the carbon bearing the ester group (C2) are typically deshielded compared to the other ring carbons.

-

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic/Aldehydic) | 3000 - 3100 / 2700 - 2900 | Medium / Weak |

| C=O Stretch (Aldehyde) | 1660 - 1700 | Strong |

| C=O Stretch (Ester) | 1700 - 1730 | Strong |

| C=C Stretch (Pyrrole Ring) | 1400 - 1600 | Medium |

| C-N Stretch | 1100 - 1300 | Medium |

-

Causality of Absorptions:

-

The N-H stretching vibration appears as a broad band due to hydrogen bonding.

-

The aldehyde C-H stretch typically appears as two weak bands, one around 2820 cm⁻¹ and another around 2720 cm⁻¹.[7]

-

The two distinct C=O stretching bands for the aldehyde and the ester are key diagnostic peaks. The aldehyde carbonyl is typically at a lower frequency due to conjugation with the pyrrole ring.[7]

-

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm the molecular formula and aspects of the structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Assignment |

| 167 | [M]⁺ (Molecular Ion) |

| 138 | [M - CHO]⁺ |

| 122 | [M - OCH₂CH₃]⁺ |

| 94 | [M - COOCH₂CH₃]⁺ |

-

Causality of Fragmentation:

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow for the comprehensive structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully analyzing and integrating the data from these methods, a confident and unambiguous structural assignment can be made. This systematic approach ensures the scientific integrity of the characterization, which is a critical step in any research or development endeavor involving this important heterocyclic building block.

References

-

Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Thieme Connect. Available at: [Link]

-

Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. CORE. Available at: [Link]

-

Infrared Spectra and Photochemistry of Matrix-Isolated pyrrole-2-carbaldehyde. PubMed. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? The Journal of Chemical Physics. Available at: [Link]

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. ResearchGate. Available at: [Link]

-

This compound. LabSolutions. Available at: [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. National Institutes of Health. Available at: [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. Available at: [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. Available at: [Link]

-

Absorption Spectra of Protonated Corroles: Two Distinct Patterns Due to Peripheral Substitution Architecture. MDPI. Available at: [Link]

-

mthis compound. PubChem. Available at: [Link]

-

Syllabus for Chemistry (SCQP08). National Testing Agency. Available at: [Link]

-

The FTIR spectrum for Pyrrole. ResearchGate. Available at: [Link]

-

This compound (C8H9NO3). PubChemLite. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester. SpectraBase. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

-

Ethyl 1H-pyrrole-2-carboxylate. PubChem. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

ethyl 5-formyl-1H-pyrrole-2-carboxylate. PubChem. Available at: [Link]

-

1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST WebBook. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

-

1H-Pyrrole, 2-ethyl-4-methyl-. NIST WebBook. Available at: [Link]

-

tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde. The Good Scents Company. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Ethyl 4-formylpyrrole-2-carboxylate 97 7126-57-0 [sigmaaldrich.com]

- 9. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

A Comprehensive Spectroscopic Guide to Ethyl 4-formyl-1H-pyrrole-2-carboxylate: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the spectroscopic properties of ethyl 4-formyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational analytical principles with practical, field-tested insights to offer a comprehensive resource for the characterization of this important molecule.

Introduction: The Significance of this compound

This compound is a bifunctional pyrrole derivative featuring both an electron-withdrawing formyl group and an ethyl ester functionality. This unique substitution pattern makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including porphyrins, conducting polymers, and pharmacologically active compounds. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical first step in any synthetic endeavor utilizing this key intermediate. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure of this compound.

Synthesis and Structural Context: The Vilsmeier-Haack Approach

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding ethyl 1H-pyrrole-2-carboxylate.[1][2] Understanding this synthetic route is crucial for anticipating potential impurities that may be observed in spectroscopic analysis.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4][5] This electrophilic reagent then attacks the electron-rich pyrrole ring. The regioselectivity of this reaction is directed by the electronic nature of the substituents on the pyrrole ring. The ester group at the 2-position is electron-withdrawing, directing the incoming formyl group to the 4-position, which is the most nucleophilic site on the ring.

Caption: The Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate.

Potential impurities from this synthesis could include unreacted starting material, the isomeric 5-formyl derivative (though typically a minor product), and byproducts from the hydrolysis of the Vilsmeier reagent.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the complete and unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Note: While direct experimental spectra for the ethyl ester were not found in readily accessible literature, the following data and interpretation are based on the closely related mthis compound, with adjustments for the ethyl group.[7]

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~7.2 - 7.4 | d | ~2.0 | Pyrrole ring proton adjacent to the ester. |

| H-5 | ~7.6 - 7.8 | d | ~2.0 | Pyrrole ring proton adjacent to the formyl group. |

| -CHO | ~9.5 - 9.7 | s | - | Aldehyde proton. |

| -NH | ~11.0 - 12.0 | br s | - | Pyrrole N-H proton. |

| -CH₂CH₃ | ~4.2 - 4.4 | q | ~7.1 | Methylene protons of the ethyl ester. |

| -CH₂CH₃ | ~1.2 - 1.4 | t | ~7.1 | Methyl protons of the ethyl ester. |

-

Causality of Chemical Shifts: The downfield chemical shifts of the pyrrole ring protons (H-3 and H-5) are due to the aromatic nature of the ring and the electron-withdrawing effects of the formyl and ester groups. The aldehyde proton is significantly deshielded and appears at a very downfield chemical shift. The N-H proton is also downfield and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. The ethyl group protons show the characteristic quartet and triplet pattern of a free-rotating ethyl group attached to an oxygen atom.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~160 - 162 | Ester carbonyl carbon. |

| C-3 | ~120 - 122 | Pyrrole ring carbon. |

| C-4 | ~130 - 132 | Pyrrole ring carbon attached to the formyl group. |

| C-5 | ~125 - 127 | Pyrrole ring carbon. |

| -CHO | ~185 - 187 | Aldehyde carbonyl carbon. |

| -CH₂CH₃ | ~60 - 62 | Methylene carbon of the ethyl ester. |

| -CH₂CH₃ | ~14 - 15 | Methyl carbon of the ethyl ester. |

-

Expertise in Interpretation: The carbonyl carbons of the ester and aldehyde groups are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The pyrrole ring carbons appear in the aromatic region of the spectrum. The chemical shifts of the ethyl group carbons are characteristic for an ethoxy moiety.

Caption: The fundamental stages of mass spectrometry analysis.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and mass spectrometry provides a robust and self-validating system for the structural confirmation of this compound. The data from each technique should be internally consistent and collectively point to the same molecular structure. For researchers in drug development and materials science, a thorough understanding and application of these spectroscopic methods are indispensable for ensuring the quality and identity of this versatile synthetic intermediate.

References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2677–2686. [Link]

-

Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

-

R Discovery. (2013). Fragmentation pathways of 2‐substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time‐of‐flight mass spectrometry. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: How to analyze IR spectra. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

University of California, Los Angeles. (n.d.). IR handout.pdf. [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

National Center for Biotechnology Information. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

ResearchGate. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

PubChem. (n.d.). mthis compound. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. [Link]

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. mthis compound | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the ¹H NMR Spectral Analysis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both an ester and an aldehyde group on a pyrrole scaffold, makes it a versatile precursor for the synthesis of more complex molecular architectures, including porphyrins, conducting polymers, and pharmacologically active agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful technique for the structural elucidation of such organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a detailed interpretation of chemical shifts and coupling constants, a robust experimental protocol for data acquisition, and a discussion of the underlying principles that govern the spectral features.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the nine protons in the molecule. The presence of two strong electron-withdrawing groups—the ethyl ester at the C2 position and the formyl (aldehyde) group at the C4 position—profoundly influences the electronic environment of the pyrrole ring, leading to a significant deshielding of the ring and N-H protons.

Molecular Structure and Proton Numbering

To facilitate the spectral analysis, the protons in this compound are numbered as follows:

Caption: Molecular structure of this compound with proton labeling.

Spectral Data Summary

The predicted ¹H NMR spectral data in a typical deuterated solvent like CDCl₃ are summarized in the table below. These predictions are based on established chemical shift theory and data from analogous substituted pyrroles.[1][2][3][4]

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | NH | ~10.0 - 11.5 | Broad Singlet (br s) | - | 1H |

| b | C3-H | ~7.2 - 7.4 | Doublet of doublets (dd) | Jbc ≈ 1.5-2.0 Hz, Jbd ≈ 0.5-1.0 Hz | 1H |

| c | C5-H | ~7.5 - 7.7 | Doublet (d) | Jbc ≈ 1.5-2.0 Hz | 1H |

| d | CH O | ~9.5 - 9.8 | Singlet (s) or finely split multiplet | Jbd ≈ 0.5-1.0 Hz | 1H |

| e | O-CH₂ -CH₃ | ~4.3 - 4.4 | Quartet (q) | Jef ≈ 7.1 Hz | 2H |

| f | O-CH₂-CH₃ | ~1.3 - 1.4 | Triplet (t) | Jef ≈ 7.1 Hz | 3H |

Detailed Signal Interpretation

-

Signal (a) - N-H Proton (δ ~10.0 - 11.5 ppm): The proton attached to the nitrogen atom is expected to appear as a broad singlet at a very high chemical shift.[5] The electron-withdrawing effects of both the ester and aldehyde groups decrease the electron density on the pyrrole ring, which in turn deshields the N-H proton significantly.[2] The broadness of the signal is due to quadrupole-induced relaxation by the ¹⁴N nucleus and potential intermolecular proton exchange.[6] The chemical shift of this proton is highly sensitive to solvent, concentration, and temperature.[7]

-

Signal (d) - Aldehyde Proton (δ ~9.5 - 9.8 ppm): The formyl proton is one of the most downfield signals in the spectrum, a characteristic feature of aldehydes.[8] This strong deshielding is due to the magnetic anisotropy of the carbonyl group and its inherent electron-withdrawing nature. This signal is expected to be a sharp singlet, though it may exhibit very fine splitting due to a long-range coupling with the C3-H proton (Jbd, a ⁴J coupling) of approximately 0.5-1.0 Hz.[9]

-

Signals (c) and (b) - Pyrrole Ring Protons (δ ~7.5 - 7.7 and ~7.2 - 7.4 ppm): The two protons on the pyrrole ring, H5 and H3, are in different electronic environments and are coupled to each other.

-

H5 (Signal c): This proton is adjacent to the nitrogen atom and is deshielded by the anisotropic effect of the ring current and the electron-withdrawing aldehyde group at the para-position. It is predicted to appear as a doublet due to coupling with H3 (Jbc, a ⁴J coupling) with a coupling constant of approximately 1.5-2.0 Hz.[3][10]

-

H3 (Signal b): This proton is situated between the two electron-withdrawing groups, leading to a downfield shift, though slightly upfield relative to H5. It is expected to appear as a doublet of doublets. The larger splitting will be from its coupling to H5 (Jbc ≈ 1.5-2.0 Hz), and the smaller splitting will arise from a long-range coupling to the aldehyde proton (Jbd ≈ 0.5-1.0 Hz).

-

-

Signals (e) and (f) - Ethyl Ester Protons (δ ~4.3 - 4.4 and ~1.3 - 1.4 ppm): These signals are characteristic of an ethyl ester group.

-

-CH₂- (Signal e): The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded to around 4.3-4.4 ppm.[11] The signal appears as a quartet due to coupling with the three neighboring methyl protons (Jef ≈ 7.1 Hz).

-

-CH₃ (Signal f): The methyl protons are further from the electronegative oxygen and therefore appear more upfield, around 1.3-1.4 ppm.[11] This signal is a triplet due to coupling with the two adjacent methylene protons (Jef ≈ 7.1 Hz).

-

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (≥95%) to avoid spectral overlap from impurities. The presence of residual solvents from synthesis or purification can be identified and should be noted.

-

Mass: Weigh approximately 5-10 mg of the solid compound.[12]

-

Solvent: Use a high-quality deuterated solvent, typically 0.6-0.7 mL of chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). CDCl₃ is a good choice as the compound is expected to be soluble in it and it is a common solvent for NMR of organic molecules.

-

Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial. Ensure complete dissolution; gentle vortexing may be applied. The solution must be clear and free of any particulate matter.

-

Filtration and Transfer: If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field inhomogeneity and poor shimming.[12]

-

Tube and Cap: Use a high-precision NMR tube that is clean and free from scratches. Cap the tube securely.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion and resolution of coupling patterns.

-

Tuning and Matching: Ensure the probe is correctly tuned and matched for the ¹H frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals (from TMS at 0 ppm to the N-H proton potentially above 10 ppm) are captured.

-

Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds to allow for full relaxation of the protons, which is important for accurate integration.

-

Number of Scans: Typically 8 to 16 scans, depending on the sample concentration. The number of scans should be a multiple of 8 for optimal phase cycling.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all the signals and normalize the integrals to a known number of protons (e.g., the aldehyde proton as 1H).

-

Peak Picking: Identify the chemical shift of each peak and multiplet. Analyze the splitting patterns to determine the coupling constants (J-values) in Hertz.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the NMR analysis workflow.

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct chemical shifts and coupling patterns of the N-H, aldehyde, pyrrole ring, and ethyl ester protons are all diagnostic and allow for unambiguous assignment. The strong deshielding effect of the two electron-withdrawing groups is the dominant feature of the spectrum, pushing the aromatic and N-H protons significantly downfield. By following a rigorous experimental protocol, researchers can acquire high-quality, reproducible spectra that are essential for reaction monitoring, quality control, and the characterization of new derivatives. This guide serves as a foundational resource for scientists working with this important heterocyclic compound, enabling them to confidently interpret its ¹H NMR spectrum and leverage this knowledge in their research and development endeavors.

References

- (No specific reference for the introduction was used, it is a general st

-

NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 20). YouTube. Retrieved from [Link]

- (No specific reference used)

- (No specific reference used)

- (No specific reference used)

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from [Link]

- (No specific reference used)

- On NH NMR Chemical Shifts, Part II: Porphyrins, Porphyrinoids, and Related Comounds. (2007). Chemistry, 33(6), 466-470.

-

The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1004-1018.

-

NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]

-

5.3: Proton N-H Resonance of Pyrrole. Double Resonance - Chemistry LibreTexts. (2022, September 3). Retrieved from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023, November 20). Retrieved from [Link]

-

Coupling constants analysis of pyrrole ring in 1 and penochalasin C - ResearchGate. (n.d.). Retrieved from [Link]

- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Journal of Chemistry, 35(10), 1153-1161.

- (No specific reference used)

-

Chemical shifts - UCL. (n.d.). Retrieved from [Link]

- (No specific reference used)

- (No specific reference used)

- (No specific reference used)

-

Chemical shifts and coupling constants for protons of new formed pyrrole ring in compounds 7a,b. - ResearchGate. (n.d.). Retrieved from [Link]

- (No specific reference used)

-

1H NMR Coupling Constants - Organic Chemistry Data. (n.d.). Retrieved from [Link]

- (No specific reference used)

- (No specific reference used)

Sources

- 1. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Introduction

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating pyrrole ring and the electron-withdrawing formyl and ester substituents, make it a versatile scaffold for the synthesis of complex molecular architectures. Accurate structural elucidation is paramount in the development of novel therapeutics and materials, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone technique for this purpose.

This technical guide provides a comprehensive analysis of the 13C NMR chemical shifts for this compound. Moving beyond a simple data sheet, this document delves into the theoretical underpinnings of the observed chemical shifts, offering a detailed assignment of each carbon resonance. Furthermore, it presents a field-proven experimental protocol for acquiring high-quality 13C NMR spectra of this compound and explores the utility of computational methods for theoretical validation. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the NMR spectroscopic properties of this important molecule.

Theoretical Prediction and Assignment of 13C NMR Chemical Shifts

The assignment of the 13C NMR signals is based on the analysis of substituent chemical shift (SCS) data from a vast library of substituted pyrroles.[1][2] The ethyl carboxylate group (-COOEt) at C2 primarily deshields the adjacent C3 and the distant C5 carbons. Similarly, the formyl group (-CHO) at C4 strongly deshields the adjacent C3 and C5 carbons. The cumulative effect of these two electron-withdrawing groups results in a significant downfield shift for all pyrrole ring carbons compared to the parent pyrrole molecule.[3]

Below is a table summarizing the predicted 13C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~130 | Attached to the electron-withdrawing ethyl carboxylate group. |

| C3 | ~120 | Influenced by the deshielding effects of both the C2-ester and C4-formyl groups. |

| C4 | ~125 | Directly attached to the deshielding formyl group. |

| C5 | ~135 | Deshielded by the adjacent C4-formyl group and the C2-ester group. |

| C=O (ester) | ~160 | Typical chemical shift for an ester carbonyl carbon.[2] |

| C=O (formyl) | ~185 | Characteristic downfield chemical shift for an aldehyde carbonyl carbon. |

| -OCH2- | ~61 | Methylene carbon of the ethyl group, adjacent to the ester oxygen. |

| -CH3 | ~14 | Methyl carbon of the ethyl group. |

Key Factors Influencing Chemical Shifts

It is crucial to recognize that the precise chemical shifts can be influenced by several experimental parameters. For a self-validating system, these factors must be considered:

-

Solvent Effects: The choice of deuterated solvent can significantly impact the observed chemical shifts, particularly for the carbonyl carbons and the N-H proton, due to varying degrees of hydrogen bonding and solvent polarity.[4] Common solvents like CDCl3, DMSO-d6, and acetone-d6 will lead to slightly different spectral data. For instance, in a more polar solvent like DMSO-d6, the carbonyl carbons are expected to resonate at a slightly more downfield position compared to CDCl3.

-

Concentration: While less pronounced than solvent effects, sample concentration can also cause minor shifts in the resonance frequencies. It is advisable to maintain a consistent and moderate concentration range (20-50 mg in 0.5-0.7 mL of solvent for 13C NMR) for reproducibility.

-

Temperature: Temperature fluctuations can affect molecular motion and intermolecular interactions, leading to subtle changes in chemical shifts. Maintaining a constant temperature during spectral acquisition is essential for accurate and comparable results.

Experimental Protocol for 13C NMR Acquisition

To ensure the acquisition of a high-quality, interpretable 13C NMR spectrum, the following detailed protocol is recommended:

1. Sample Preparation:

-

Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl3) is a common starting point. For compounds with lower solubility, dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used.

-

Concentration: Weigh approximately 20-50 mg of the compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

2. NMR Spectrometer Setup and Data Acquisition:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, although for routine identification, a shorter delay is often sufficient.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

Computational DFT Analysis for Theoretical Validation

In the absence of experimental data, and as a powerful tool for confirming peak assignments, computational chemistry offers a robust method for predicting 13C NMR chemical shifts. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have proven to be highly accurate in this regard.

The general workflow for this theoretical validation is as follows:

Caption: Workflow for DFT-based NMR chemical shift prediction and validation.

This computational approach not only provides theoretical support for the predicted chemical shifts but can also aid in the interpretation of complex spectra and the resolution of ambiguous assignments.

Conclusion

The 13C NMR spectrum of this compound is characterized by a predictable pattern of resonances governed by the strong electron-withdrawing effects of the ester and formyl substituents. This guide has provided a detailed theoretical prediction and assignment of the chemical shifts for all carbon atoms in the molecule. By following the outlined experimental protocol, researchers can reliably acquire high-quality 13C NMR data. Furthermore, the integration of computational DFT analysis offers a powerful avenue for the validation of these assignments. A thorough understanding of the 13C NMR spectroscopic features of this important heterocyclic compound is essential for its effective utilization in the design and synthesis of novel molecules with desired chemical and biological properties.

References

-

Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]

-

Deshmukh, A. P., Simpson, A. J., & Hatcher, P. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Krivdin, L. B. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1999. [Link]

-

Supporting Information for publications. [Link] (Note: This is a general reference for supplementary data which often contains NMR spectra).

-

Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). [Link]

-

This compound (C8H9NO3) - PubChemLite. [Link]

-

1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester - Optional[13C NMR]. SpectraBase. [Link]

-

Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of the Indian Chemical Society, 62(3), 244-247. [Link]

-

ResearchGate. (Provides access to various scientific publications). [Link]

-

Ohtani, H., & Ohba, Y. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3358. [Link]

-

mthis compound | C7H7NO3 | CID 640310 - PubChem. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

13 C NMR spectra of N-tosyl pyrrole. | Download Scientific Diagram - ResearchGate. [Link]

-

1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester - the NIST WebBook. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-formyl-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of ethyl 4-formyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document outlines the theoretical underpinnings for the vibrational modes of its key functional groups—pyrrole N-H, ester carbonyl, and aldehyde carbonyl—and presents a detailed, field-proven protocol for acquiring high-fidelity spectra using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. A thorough interpretation of the spectral data is provided, with definitive assignments for all major absorption bands, supported by authoritative literature. This guide is designed to serve as an essential resource for researchers, scientists, and drug development professionals, enabling accurate structural elucidation and quality assessment of this important molecular building block.

Introduction: The Significance of a Multifunctional Pyrrole

This compound is a substituted pyrrole that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials. Its structure incorporates three key functional groups on a pyrrole scaffold: a secondary amine (N-H), an ethyl ester, and a formyl (aldehyde) group. The precise arrangement and electronic interplay of these groups dictate the molecule's reactivity and its utility as a synthon.

Given its structural complexity, robust analytical methods are paramount for confirming its identity and assessing its purity. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. For this compound, IR spectroscopy is particularly informative, allowing for the simultaneous confirmation of the pyrrole ring and its distinct ester and aldehyde substituents. This guide details the principles, execution, and interpretation of IR spectroscopy for the definitive characterization of this compound.

Foundational Principles: Vibrational Modes of the Target Molecule

The IR spectrum of this compound is dominated by the characteristic vibrations of its constituent parts. Understanding the expected frequency ranges for these vibrations is the first step in spectral interpretation.

-

N-H Stretching: The pyrrole ring contains a secondary amine, whose N-H bond vibration typically appears as a sharp to moderately broad peak in the region of 3500-3200 cm⁻¹. The exact position and shape are sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is expected, which typically broadens the peak and shifts it to a lower wavenumber (frequency).[1][2][3]

-